molecular formula C18H19NO4 B2526683 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1357778-68-7

4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2526683
CAS RN: 1357778-68-7
M. Wt: 313.353
InChI Key: HNDWTKHCVQRDMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and related compounds involves multiple steps, including base-promoted addition, desilylation, oxidation, cyclization, and reductive amination. In one approach, the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists, was achieved through these steps, although attempts to convert these into 5-cycloalkyl-5-hydroxy derivatives were not successful . Another synthesis route involved tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which showed significant stereoselectivity . Additionally, the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate of a new antianginal drug, was achieved from 3,4-dimethoxyphenylacetic acid through halogenation, acylation, cyclization, alkylation, and iodine substitution, with an overall yield of 63.6% .

Molecular Structure Analysis

The molecular structures of synthesized compounds were confirmed using various techniques. X-ray diffraction confirmed the structures of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine and (4RS,5SR)-2-butyl-5-cyclobutyl-4,5-dihydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepine . Similarly, the configuration around the double bond of major stereoisomers synthesized through aminocarbonylation-cyclization was established by X-ray diffraction analysis . The crystal structure of one of the 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives was also confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include base-promoted addition, desilylation, oxidation, cyclization, reductive amination, oxidative aminocarbonylation-cyclization, halogenation, acylation, alkylation, and iodine substitution . The 3,4-dimethoxybenzyl group was used as an N-protecting group and could be smoothly eliminated by DDQ . The reassignment of compounds previously reported as 4,5-dihydro-3H-1-benzazepin-5-ols to 2,3,4,5-tetrahydro-2,5-epoxy-1H-1-benzazepines indicates the complexity and potential for misinterpretation in chemical reaction analysis .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized using IR, 1H NMR, 13C NMR, and UV spectral data . Their in vitro antioxidant activities were assessed, and the compounds were compared to standard antioxidants . The lipophilicity of the synthesized compounds was investigated using HPLC, and kinetic parameters of the complexes were obtained for each stage of thermal degradation . The inhibitory activities of the benzoxepin derivatives against protein-tyrosine kinases (PTKs) were evaluated, with some derivatives showing more effectiveness due to their ability to bind to the active pockets of the protein .

Case Studies

The racemic 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones were screened for muscarinic receptor antagonism, showing selectivity over M2 receptors . The 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives were evaluated as PTK inhibitors, with certain substitutions leading to increased effectiveness . The 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and showed strong DA and NE uptake inhibition, with enantioselectivity observed in their inhibitory effect . Enamine derivatives of 1,2,3,4-tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one exhibited significant antiinflammatory activity .

Scientific Research Applications

Protein-Tyrosine Kinase Inhibition

A study on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, closely related to the chemical structure of interest, demonstrated their application as protein-tyrosine kinase (PTK) inhibitors. These compounds were found to be effective in inhibiting ErbB1 and ErbB2, with specific derivatives showing increased effectiveness due to their ability to bind to the active pockets of the protein through intermolecular interactions (Li et al., 2017).

HIV-1 Reverse Transcriptase Inhibition

Dibenz[b,f][1,4]oxazepin-11(10H)-ones and related structures have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. These compounds, through specific A-ring substitutions, have shown dramatically enhanced potency against the enzyme, illustrating their potential in antiretroviral therapy (Klunder et al., 1992).

Antioxidant Activity

Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, bearing resemblance to the compound , were synthesized and analyzed for in vitro antioxidant activities. These studies revealed that certain compounds exhibited significant reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants (Yüksek et al., 2015).

Nano-Structured Ceria Recovery

Research on benzoxazine dimer complexes, which share structural motifs with the specified compound, highlighted a novel approach to recover nano-structured ceria (CeO2) through thermal decomposition. This process involves metal-ligand interactions, further expanding the compound's application into materials science and nanotechnology (Veranitisagul et al., 2011).

Vasopressin V2 Receptor Antagonist Metabolites Synthesis

The optical isomers of metabolites of the vasopressin V2 receptor antagonist OPC-31260 were synthesized through enantioselective methods, showcasing the compound's relevance in the pharmacological field. This research demonstrates the compound's utility in developing therapeutic agents, particularly for conditions related to vasopressin dysregulation (Matsubara et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to act as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on drug development and clinical trials. Alternatively, if it’s a novel material with unique properties, research could focus on exploring these properties and potential uses .

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-16-8-7-13(9-17(16)22-2)10-19-11-14-5-3-4-6-15(14)23-12-18(19)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWTKHCVQRDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=CC=CC=C3OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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